2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
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Overview
Description
2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, which involves the addition of an allyl halide to the triazole ring.
Attachment of the Dimethylamino Phenyl Group: This step involves a nucleophilic substitution reaction where a dimethylamino phenyl group is attached to the triazole ring.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and the dimethylamino phenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE
- 2-({4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE
Uniqueness
2-({4-ALLYL-5-[3-(DIMETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the dimethylamino phenyl group and the allyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[[5-[3-(dimethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-8-20-14(17-18-15(20)22-10-13(16)21)11-6-5-7-12(9-11)19(2)3/h4-7,9H,1,8,10H2,2-3H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGTNDRYMYOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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